

Propyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: *Propyl methanesulfonate*

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This in-depth technical guide explores the utility of **propyl methanesulfonate** as a versatile and reactive reagent in organic synthesis. **Propyl methanesulfonate**, a propyl ester of methanesulfonic acid, serves as an efficient propylating agent for a variety of nucleophiles, finding application in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This document provides a detailed overview of its chemical properties, key applications in N-, O-, and S-propylation reactions, representative experimental protocols, and essential safety information.

Core Properties of Propyl Methanesulfonate

Propyl methanesulfonate is a colorless to pale yellow liquid soluble in a range of organic solvents.^[1] Its reactivity stems from the excellent leaving group ability of the methanesulfonate anion, facilitating nucleophilic substitution reactions.^[1] Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of **Propyl Methanesulfonate**

Property	Value	Reference(s)
CAS Number	1912-31-8	[1]
Molecular Formula	C ₄ H ₁₀ O ₃ S	[1]
Molecular Weight	138.19 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	110 °C / 20 mmHg	[3]
Density	1.132 g/cm ³ (estimate)	[3]
Refractive Index	1.4200 to 1.4250	[3]
Solubility	Soluble in water and various organic solvents	[1]
SMILES	CCCO ² (=O)S	[2]
InChI	InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3	[2]
InChIKey	DKORSYDQYFVQNS-UHFFFAOYSA-N	[2]

Applications in Organic Synthesis: Propylation Reactions

Propyl methanesulfonate is a potent electrophile used for the introduction of a propyl group onto various nucleophilic heteroatoms, primarily nitrogen, oxygen, and sulfur. These reactions typically proceed via an S_N2 mechanism.[\[3\]](#)

N-Propylation of Amines and Heterocycles

N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical compounds. **Propyl methanesulfonate** can be employed for the mono- or di-propylation of primary and secondary amines. The reaction is typically carried out in the

presence of a base to neutralize the methanesulfonic acid byproduct. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

While direct experimental data for N-propylation using **propyl methanesulfonate** is not readily available in the reviewed literature, the general principles of N-alkylation using sulfonate esters are well-established. The following table provides representative yields for N-alkylation of amines using other alkylating agents, which can serve as a benchmark.

Table 2: Representative Yields for N-Alkylation of Amines (Analogous Reactions)

Substrate	Alkylating Agent	Base	Solvent	Yield (%)	Reference(s)
Aniline	Methyl p-toluenesulfonate	K ₂ CO ₃	DMF	>95 (N-methylation)	[4]
Primary Amine	2-Nitrobenzene sulfonyl chloride, then Alkyl Bromide	Et ₃ N	CH ₂ Cl ₂	High	[5]
4-methyl-3-(propan-2-yl)aniline	Ethyl bromide	NaHCO ₃	[BMIM][BF ₄]	Not specified	[6]

O-Propylation of Alcohols and Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers.[1][7] In this reaction, an alkoxide or phenoxide nucleophile displaces a leaving group from an alkylating agent. **Propyl methanesulfonate**, with its excellent methanesulfonate leaving group, is a suitable reagent for this transformation. The reaction is typically performed by first deprotonating the alcohol or phenol with a strong base, such as sodium hydride (NaH), to form the corresponding nucleophile, which then reacts with **propyl methanesulfonate**.[8]

Table 3: Representative Yields for Williamson Ether Synthesis (Analogous Reactions)

Substrate	Alkylation Agent	Base	Solvent	Yield (%)	Reference(s)
p-Cresol	1-Iodopropane	NaOH	Water	Not specified	[8] (procedure)
Cyclopentanol	n-Butyl bromide	NaH	THF	Good	[8] (example)
Phenol	Dimethyl ether	Phosphotungstic acid/γ-Al ₂ O ₃	-	88.2 (selectivity)	[9]

S-Propylation of Thiols

The formation of thioethers (sulfides) is another important transformation where **propyl methanesulfonate** can be utilized. Thiolates, generated by the deprotonation of thiols with a suitable base, are excellent nucleophiles and readily react with **propyl methanesulfonate** to form the corresponding propyl thioethers.[10]

Table 4: Representative Yields for S-Alkylation of Thiols (Analogous Reactions)

Substrate	Alkylation Agent	Base	Solvent	Yield (%)	Reference(s)
Thiophenol	Phenyl-1-hydroxy-phenethylsulfide	ZnCl ₂	-	Not specified	[11]
Thiol	Aldehyde/Carboxylic Acid	Sodium thiosulfate	DMF	Acceptable	[12]
Thiol	Alcohol	AlCl ₃ /ZnI ₂	-	Good	[13]

Experimental Protocols

The following are detailed, representative methodologies for key propylation reactions. It is important to note that specific yields for these reactions using **propyl methanesulfonate** were not available in the surveyed literature. The provided protocols are based on established procedures for similar alkylating agents and should be optimized for specific substrates.

General Procedure for N-Propylation of an Aniline Derivative

This protocol is adapted from general methods for the N-alkylation of anilines.[\[6\]](#)

Materials:

- Aniline derivative (1.0 eq)
- **Propyl methanesulfonate** (1.1 eq)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as DCM or DMF.
- Add a base, such as potassium carbonate or triethylamine (1.5 eq), to the solution.
- Add **propyl methanesulfonate** (1.1 eq) dropwise to the stirred solution at room temperature.
- Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with the organic solvent (2 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain the desired N-propylated aniline.

General Procedure for O-Propylation of a Phenol (Williamson Ether Synthesis)

This protocol is based on the classical Williamson ether synthesis.[\[3\]](#)[\[14\]](#)

Materials:

- Phenol derivative (1.0 eq)
- **Propyl methanesulfonate** (1.1 eq)
- Sodium hydride (NaH , 60% dispersion in mineral oil, 1.2 eq)
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous THF or DMF.
- Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise.
- Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.
- Cool the reaction mixture again in an ice bath and add **propyl methanesulfonate** (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the propyl ether.

General Procedure for S-Propylation of a Thiol

This protocol is based on general methods for the synthesis of thioethers.[\[10\]](#)

Materials:

- Thiol derivative (1.0 eq)
- **Propyl methanesulfonate** (1.1 eq)
- Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydroxide (NaOH, 1.2 eq)
- Dimethylformamide (DMF) or Acetonitrile (MeCN)

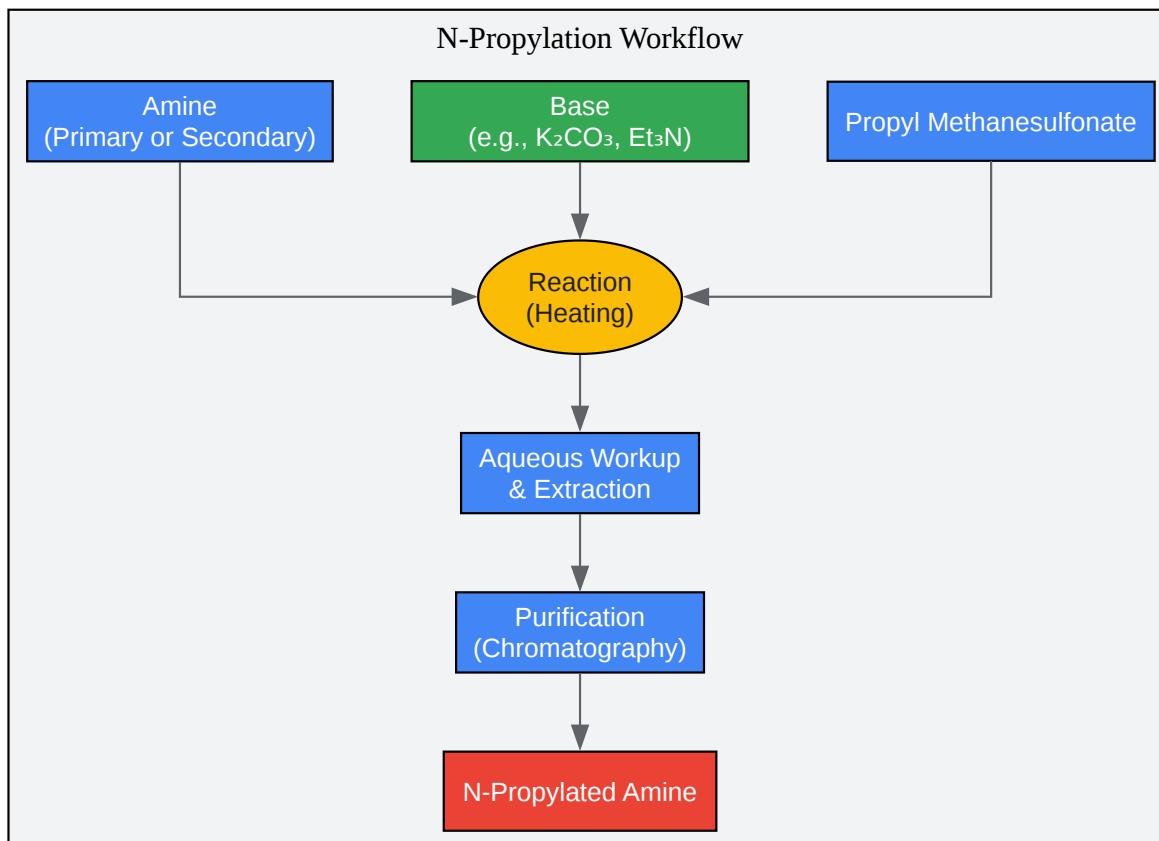
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- In a round-bottom flask, dissolve the thiol derivative (1.0 eq) in DMF or acetonitrile.
- Add the base (e.g., K_2CO_3 or NaOH) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
- Add **propyl methanesulfonate** (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired propyl thioether.

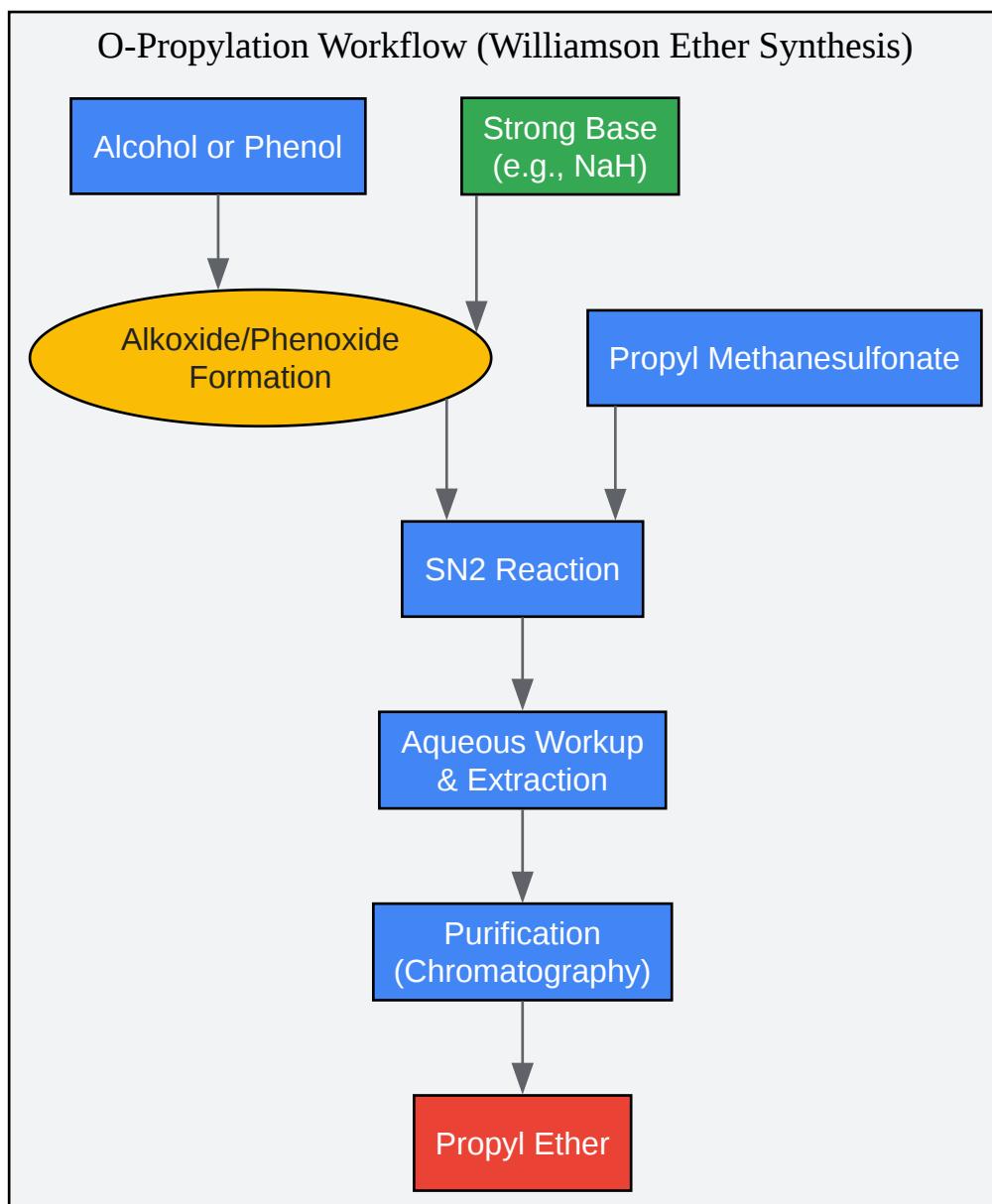
Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the propylation reactions discussed.



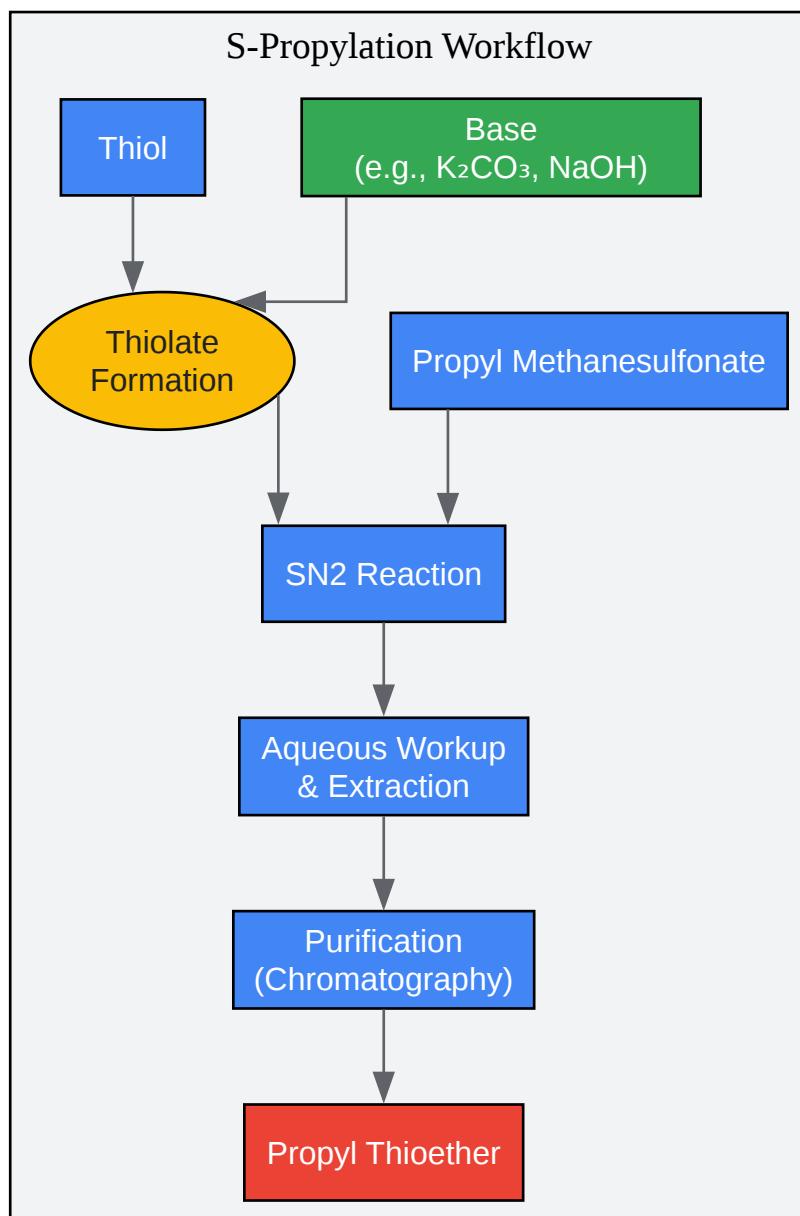
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Caption: General workflow for the N-propylation of amines.



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Caption: Workflow for O-propylation via Williamson ether synthesis.



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Caption: General workflow for the S-propylation of thiols.

Safety and Handling

Propyl methanesulfonate is a reactive alkylating agent and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. [1] It is also suspected of causing genetic defects and cancer.[2]

Table 5: GHS Hazard Statements for **Propyl Methanesulfonate**

Hazard Code	Description	Reference(s)
H302	Harmful if swallowed	[2]
H315	Causes skin irritation	[2]
H318	Causes serious eye damage	[2]
H335	May cause respiratory irritation	[2]
H340	May cause genetic defects	[2]
H351	Suspected of causing cancer	[2]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Propyl methanesulfonate is a valuable reagent for the introduction of propyl groups in a variety of organic transformations. Its high reactivity, driven by the excellent leaving group ability of the methanesulfonate anion, makes it an effective alternative to propyl halides in N-, O-, and S-propylation reactions. While specific, quantitative yield data for many of its direct applications are not extensively reported in readily accessible literature, the general principles of its reactivity are well-understood and align with those of other alkyl sulfonates. By following the representative protocols and safety guidelines outlined in this guide, researchers can

effectively and safely utilize **propyl methanesulfonate** in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the specific applications and optimization of reaction conditions for **propyl methanesulfonate** will undoubtedly expand its utility in modern organic synthesis.

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